molecular formula C22H20N4 B1246393 8-cyclopentyl-2,6-diphenyl-7H-purine

8-cyclopentyl-2,6-diphenyl-7H-purine

Cat. No.: B1246393
M. Wt: 340.4 g/mol
InChI Key: NDJOQVVSPLVIDN-UHFFFAOYSA-N
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Description

LUF5962 is a synthetic organic compound known for its role as an antagonist of the adenosine A1 receptor . This compound has garnered attention in the field of pharmacology due to its potential therapeutic applications and its unique binding kinetics.

Preparation Methods

The preparation of LUF5962 involves the synthesis of 8-cyclopentyl-2,6-diphenyl-9H-purine. The synthetic route typically starts with the dehydrogenation of a precursor compound, 8-cyclopent-3-en-1-yl-2,6-diphenyl-9H-purine . The reaction conditions for this synthesis are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods for LUF5962 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

LUF5962 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the purine ring, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the cyclopentyl group, affecting the compound’s binding affinity.

    Substitution: Substitution reactions, particularly on the phenyl rings, can introduce different functional groups, leading to derivatives with varied pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

LUF5962 has several scientific research applications:

Comparison with Similar Compounds

LUF5962 is unique in its specific binding kinetics and high affinity for the adenosine A1 receptor. Similar compounds include:

LUF5962 stands out due to its specific kinetic profile, making it a valuable tool in pharmacological research.

Properties

Molecular Formula

C22H20N4

Molecular Weight

340.4 g/mol

IUPAC Name

8-cyclopentyl-2,6-diphenyl-7H-purine

InChI

InChI=1S/C22H20N4/c1-3-9-15(10-4-1)18-19-22(26-21(24-19)17-13-7-8-14-17)25-20(23-18)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2,(H,23,24,25,26)

InChI Key

NDJOQVVSPLVIDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC3=NC(=NC(=C3N2)C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

8-cyclopentyl-2,6-diphenylpurine
LUF 5962
LUF-5962
LUF5962

Origin of Product

United States

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